molecular formula C18H15N3OS B11978979 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide CAS No. 292644-10-1

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide

Katalognummer: B11978979
CAS-Nummer: 292644-10-1
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: VPCPYVYNTCKWEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide is a complex organic compound that features a naphthoyl group attached to a phenylhydrazinecarbothioamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide typically involves the reaction of 1-naphthoyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide is unique due to its combination of a naphthoyl group with a phenylhydrazinecarbothioamide moiety. This structural arrangement imparts specific chemical reactivity and potential biological activities that are distinct from other naphthoyl compounds .

Eigenschaften

CAS-Nummer

292644-10-1

Molekularformel

C18H15N3OS

Molekulargewicht

321.4 g/mol

IUPAC-Name

1-(naphthalene-1-carbonylamino)-3-phenylthiourea

InChI

InChI=1S/C18H15N3OS/c22-17(16-12-6-8-13-7-4-5-11-15(13)16)20-21-18(23)19-14-9-2-1-3-10-14/h1-12H,(H,20,22)(H2,19,21,23)

InChI-Schlüssel

VPCPYVYNTCKWEG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.